molecular formula C11H13IO3 B13683408 Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate

Cat. No.: B13683408
M. Wt: 320.12 g/mol
InChI Key: XMKAKTBFXJCAKO-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is a valuable chemical intermediate designed exclusively for research applications in medicinal chemistry and drug discovery. This compound features a β-hydroxy ester motif with a meta-iodophenyl substituent, making it a versatile precursor for synthesizing more complex molecules. Its primary research value lies in its potential use in the development of radiopharmaceuticals, as iodine isotopes like I-123, I-124, and I-131 are crucial for creating agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) . The iodine atom on the aromatic ring can serve as a handle for further structural elaboration via cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening. Researchers can utilize this compound to explore structure-activity relationships in potential therapeutic agents. As with all compounds of this class, it is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used in humans. Handle with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3

InChI Key

XMKAKTBFXJCAKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)I)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of β-substituted β-hydroxy esters such as this compound typically involves the nucleophilic addition of an aryl substituent to an α,β-unsaturated ester or the functionalization of a β-keto ester intermediate. Photocatalytic and radical methods have also been developed for related hydroxy acid derivatives from alkenes.

Direct Halogenation and Hydroxylation Approaches

One approach to introduce the iodine substituent on the aromatic ring involves electrophilic iodination of preformed hydroxyphenylpropanoates or their precursors. For example, iodination of salicylaldehyde derivatives with N-iodosuccinimide in dimethylformamide (DMF) under mild conditions has been reported, yielding iodinated hydroxybenzaldehydes as intermediates. These intermediates can be further elaborated to the target β-hydroxy ester.

Esterification and Hydroxylation Steps

Esterification of the corresponding β-hydroxy acids is commonly performed using classical methods such as Steglich-type esterification employing dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine or via acid chloride intermediates. The hydroxyl group at the β-position can be introduced via nucleophilic addition to α,β-unsaturated esters or through hydrolysis of β-keto esters.

Photocatalytic and Radical Methods

Recent advances include photocatalytic synthesis of β-substituted β-hydroxy acids using iridium-based photocatalysts such as tris(2-phenylpyridine)iridium(III), which facilitate the addition of aryl radicals to alkenes, followed by hydroxylation. These methods allow for mild reaction conditions and good yields.

Enzymatic Resolution for Stereoselectivity

Enzymatic hydrolysis using lipases such as Pseudomonas cepacia lipase has been employed to resolve racemic mixtures of ethyl 3-hydroxy-3-phenylpropanoate derivatives, achieving high enantiomeric excesses. Though this study focused on phenyl rather than iodophenyl derivatives, the methodology is applicable for stereoselective preparation of the iodophenyl analogs.

Detailed Research Findings and Data

Experimental Procedure Example for β-Hydroxy Ester Synthesis

Step Reagents and Conditions Outcome Yield (%) Notes
1 Iodination of 3-hydroxybenzaldehyde with N-iodosuccinimide in DMF, stirring at room temperature for 2-4 days Formation of 3-iodo-5-chlorosalicylaldehyde intermediate 90 High purity aldehyde obtained after extraction and drying
2 Reaction of aldehyde with (R)-(CBZ)-amino ester in dichloromethane, followed by treatment with trimethylsilyl iodide and methanol Formation of this compound derivative Not specified Reaction conducted at room temperature, work-up includes acid extraction
3 Purification by flash chromatography (petroleum ether/ethyl acetate 6:1) Isolation of pure product 80 (related phenyl derivative) Colorless oil, characterized by NMR and HRMS

Spectroscopic Characterization

Mechanistic Insights

  • The formation of the β-hydroxy ester involves radical intermediates when photocatalytic methods are used, with acyloxy radicals undergoing decarboxylation and subsequent iodine radical capture.
  • Electrophilic aromatic substitution allows selective iodination on the phenyl ring, facilitated by activating groups such as hydroxyl groups in ortho or para positions.
  • Esterification efficiency depends on the method; Steglich esterification generally provides high yields, but acid chloride routes may be preferred for sensitive substrates.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Electrophilic Iodination + Esterification N-Iodosuccinimide, DMF, DCC, DMAP Room temperature, 2-4 days High regioselectivity, good yields Long reaction times, sensitive reagents
Photocatalytic Radical Addition Iridium photocatalyst, visible light Mild, ambient temperature Mild conditions, selective hydroxylation Requires specialized catalyst, light source
Enzymatic Resolution Lipases (Pseudomonas cepacia) Aqueous/organic solvent, mild temp High enantioselectivity Limited to resolution, not synthesis
Acid Chloride Route Thionyl chloride or oxalyl chloride Low temperature, inert atmosphere Efficient esterification Requires handling corrosive reagents

Scientific Research Applications

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The iodine atom in the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Ethyl (S)-3-Hydroxy-3-(2-thienyl)propanoate

  • Structure : Replaces the 3-iodophenyl group with a 2-thienyl moiety.
  • Synthesis: Produced via stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate using a short-chain dehydrogenase from Exiguobacterium sp. F42 .
  • Key Differences: Electronic Effects: The thienyl group is electron-rich, contrasting with the electron-withdrawing iodine in the iodophenyl analog. This affects reactivity in electrophilic substitutions. Applications: Serves as a precursor for (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor .
  • Stereoselectivity : Enzymatic reduction achieves >99% enantiomeric excess (ee), highlighting advantages in chiral synthesis .

Ethyl 3-(4-Hydroxyphenyl)-2-(complex substituents)propanoate

  • Structure : Contains a 4-hydroxyphenyl group and additional triazole-pyridine substituents .
  • Synthesis : Synthesized via azide-alkyne cycloaddition with L-tyrosine ethyl ester.
  • Key Differences :
    • Polarity : The hydroxyl group increases hydrophilicity compared to the iodophenyl compound.
    • Biological Relevance : Modified peptides with hydroxyphenyl groups may target specific receptors or enzymes.

Ethyl 3-(2-Furyl)propanoate

  • Structure : Features a furyl group instead of iodophenyl .
  • Reactivity : The electron-rich furan ring enhances participation in Diels-Alder reactions, unlike the iodophenyl analog’s electron-deficient aromatic system.
  • Applications : Used in materials science due to furan’s diene properties.

Ethyl 3-Oxo-3-phenylpropanoate Derivatives

  • Examples: Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7), Ethyl 3-oxo-3-(m-tolyl)propanoate (CAS 33166-79-9) .
  • Key Differences :
    • Functional Group : The oxo group (ketone) replaces the hydroxyl, altering hydrogen-bonding capacity and acidity.
    • Synthesis : Typically prepared via Claisen condensation, contrasting with enzymatic or peptide-coupled methods for hydroxy analogs.

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

  • Structure : Fluorine substituent at the α-position .

Electronic and Steric Effects

  • Iodophenyl Group : The iodine atom’s polarizability enhances halogen bonding, useful in drug-receptor interactions. Its bulkiness may hinder metabolic degradation.
  • Thienyl/Furyl Groups : Electron-rich heterocycles improve electrophilic reactivity but reduce stability under oxidative conditions compared to iodophenyl.
  • Hydroxyphenyl Group : Increases solubility in aqueous systems, beneficial for bioavailability but may reduce membrane permeability.

Biological Activity

Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is a compound of significant interest due to its potential biological activities. The presence of the iodine atom in its structure enhances its reactivity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13IO3C_{11}H_{13}IO_3, with a molecular weight of approximately 320.12 g/mol. The compound features an ethyl ester group, a hydroxy group, and a 3-iodophenyl moiety, which contribute to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Anticancer Potential : Investigations have shown that halogenated compounds can interfere with cancer cell signaling pathways, indicating a possible role in cancer therapy.
  • Enzyme Modulation : The compound has been reported to interact with specific enzymes, influencing their activity and contributing to its biological effects.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, with studies showing significant inhibition at concentrations around 50 μM.
  • Cellular Interaction : The compound can modulate cellular pathways associated with cancer progression by downregulating oncogenes and upregulating tumor suppressor genes.
  • High-throughput Screening : Assays have been utilized to evaluate the compound's impact on various biological systems, including its effect on bacterial virulence factors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits inflammatory pathways
Anticancer potentialInterferes with cancer cell signaling pathways
Enzyme modulationInhibits specific enzymes related to inflammation
Cellular interactionModulates oncogene and tumor suppressor gene expression

Case Study Examples

  • Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
  • Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with the compound resulted in reduced proliferation rates and increased apoptosis in a dose-dependent manner.
  • High-throughput Screening Results : Screening assays indicated that the compound affects the Type III secretion system in pathogenic bacteria, suggesting potential applications in antimicrobial therapies.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-Hydroxy-3-(4-bromophenyl)propanoateBromine instead of iodineDifferent reactivity due to bromine's presence
Ethyl 3-Hydroxy-3-(4-chlorophenyl)propanoateChlorine instead of iodineVarying electronic properties
Ethyl 3-Hydroxy-3-(4-fluorophenyl)propanoateFluorine instead of iodineUnique binding characteristics due to fluorine

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between ethyl 3-iodopropionate and 3-iodobenzaldehyde under basic conditions (e.g., sodium ethoxide in ethanol). Catalytic hydrogenation or asymmetric reduction (using chiral catalysts like Ru-BINAP complexes) may be employed to achieve stereochemical control . Optimizing solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) improves yield (60–85%) and minimizes side reactions like ester hydrolysis. Purity is validated via HPLC with chiral columns (>98% enantiomeric excess) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the ester group (δ ~4.1 ppm for CH2_2CH3_3), hydroxy group (δ ~5.2 ppm), and iodophenyl substituents (aromatic protons at δ ~7.2–7.8 ppm) .
  • IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1720 cm1^{-1} (ester C=O) verify functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 348.9872 for C11_{11}H11_{11}IO3_3) confirms molecular integrity .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Methodological Answer : It serves as a chiral building block for antidepressants (e.g., duloxetine analogs) and anti-inflammatory agents. The iodophenyl group enhances binding to serotonin-norepinephrine transporters (SNRIs), while the hydroxy group enables derivatization via Mitsunobu or nucleophilic substitution reactions . In vitro assays (e.g., radioligand binding) screen activity against neurotransmitter receptors .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges in the synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) or enzymatic resolution (using lipases like CAL-B) achieves >99% ee. Chiral HPLC (Chiralpak IA/IB columns) monitors enantiomeric ratios. Kinetic resolution during crystallization (using hexane/ethyl acetate) further purifies stereoisomers .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis in plasma). Solutions include:

  • Prodrug design : Masking the hydroxy group as a tert-butyldimethylsilyl ether to enhance bioavailability .
  • Pharmacokinetic studies : LC-MS/MS quantifies plasma concentrations, while microsomal assays (e.g., human liver microsomes) predict metabolic pathways .

Q. What mechanistic insights guide the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to SNRIs. Fluorescence polarization assays measure affinity (Kd_d ~50 nM). Site-directed mutagenesis of transporter residues (e.g., Tyr152) validates critical interactions .

Q. How can computational modeling optimize the compound’s bioactivity and reduce off-target effects?

  • Methodological Answer : QSAR models (e.g., CoMFA) correlate substituent effects (e.g., halogen size) with activity. Virtual screening against Tox21 databases predicts hepatotoxicity. ADMET predictors (e.g., SwissADME) optimize logP (2.5–3.5) and polar surface area (<80 Ų) for blood-brain barrier penetration .

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